molecular formula C8H10O B8523777 3-Methylbicyclo[3.2.0]hept-3-en-6-one

3-Methylbicyclo[3.2.0]hept-3-en-6-one

Cat. No. B8523777
M. Wt: 122.16 g/mol
InChI Key: BKPALQKPBQXYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylbicyclo[3.2.0]hept-3-en-6-one is a useful research compound. Its molecular formula is C8H10O and its molecular weight is 122.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

3-methylbicyclo[3.2.0]hept-3-en-6-one

InChI

InChI=1S/C8H10O/c1-5-2-6-4-8(9)7(6)3-5/h3,6-7H,2,4H2,1H3

InChI Key

BKPALQKPBQXYFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2C(C1)CC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

(2E)-4-Methylhepta-2,6-dienoic acid (67.74 g) obtained by the method described above was dissolved in N,N-dimethylacetamide (210 mL) under a nitrogen atmosphere. To the solution, acetic anhydride (91 mL, 0.96 mol) and triethylamine (67 mL, 0.48 mol) were added. The reaction mixture was warmed and stirred at 115 to 120° C. for 6 hours. The reaction mixture was cooled to room temperature, and n-hexane (360 mL) and water (540 mL) were added thereto to separate an organic layer. The aqueous layer was subjected to two extractions with hexane (each with 180 mL), and all the organic layers were combined and then washed with a 5% aqueous sodium bicarbonate solution (90 mL) and water (90 mL) in this order. The obtained organic layer was concentrated under reduced pressure, and the residue was distilled (74-76° C., approximately 25 mmHg) to obtain the title compound (39.09 g, colorless oil substance) (overall yield from 1,1-bis(allyloxy)propane: 54%).
Quantity
91 mL
Type
reactant
Reaction Step One
Quantity
67 mL
Type
reactant
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step Two
Name
Quantity
540 mL
Type
reactant
Reaction Step Two
Quantity
210 mL
Type
solvent
Reaction Step Three
Yield
54%

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